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Compound Name:
4-Bromo-1-(triisopropylsilyl)-7-

azaindole

Cat. No.: B3037846 Get Quote

4-Bromo-1-(triisopropylsilyl)-7-azaindole is a heterocyclic compound of significant interest in

medicinal chemistry. The 7-azaindole core is a recognized privileged scaffold, appearing in

numerous biologically active molecules, including kinase inhibitors.[1][2] The bromine atom at

the 4-position serves as a versatile synthetic handle for further functionalization through cross-

coupling reactions, while the triisopropylsilyl (TIPS) group protects the indole nitrogen,

enhancing solubility in organic solvents and enabling specific chemical transformations.[3][4]

Accurate characterization of this molecule and its derivatives is paramount during the synthesis

and drug discovery process. Mass spectrometry (MS) stands out as a primary analytical tool,

offering unparalleled sensitivity and structural information from minimal sample amounts. This

guide elucidates the mass spectrometric behavior of this specific compound, providing a

predictive framework for its analysis.

Experimental Design: Acquiring High-Quality Mass
Spectra
The choice of experimental parameters is critical for obtaining meaningful data. The lability of

the silicon-nitrogen bond and the desire to observe the intact molecular ion dictate the optimal

analytical approach.

Ionization Technique: Electrospray Ionization (ESI)
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For a molecule like 4-Bromo-1-(triisopropylsilyl)-7-azaindole, Electrospray Ionization (ESI) is

the preferred method. Unlike harsher techniques like Electron Ionization (EI), ESI is a soft

ionization method that typically imparts minimal internal energy to the analyte. This preserves

the intact molecule, allowing for the clear observation of the protonated molecular ion, [M+H]⁺.

This is crucial for confirming the molecular weight and elemental composition. The basic

nitrogen atom in the pyridine ring of the azaindole core is readily protonated in the positive ion

mode.

Mass Analyzer: Time-of-Flight (TOF)
High-resolution mass spectrometry (HRMS) is essential for unambiguous formula

determination. A Time-of-Flight (TOF) or Orbitrap mass analyzer, capable of mass accuracy

below 5 ppm, can differentiate between compounds with the same nominal mass but different

elemental compositions.[5] This is particularly important in complex reaction mixtures or

metabolite identification studies.

Experimental Protocol: UPLC-HRMS
A typical workflow involves coupling Ultra-Performance Liquid Chromatography (UPLC) to a

high-resolution mass spectrometer. This allows for the separation of the target analyte from

impurities before detection.

Step-by-Step Protocol:

Sample Preparation: Dissolve the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water

with 0.1% formic acid) to a concentration of approximately 1 µg/mL.

Chromatographic Separation:

System: Waters ACQUITY UPLC I-Class or equivalent.[1]

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[1]

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: A typical starting condition is 95% A, ramping to 95% B over several minutes to

elute the compound.

Flow Rate: 0.4 mL/min.

Mass Spectrometer Conditions (ESI+):

System: Q-TOF or Orbitrap-based mass spectrometer.

Ionization Mode: ESI Positive.

Capillary Voltage: 1.0–3.0 kV.

Cone Voltage: 30 V. A moderate voltage is chosen to facilitate ion transfer while minimizing

unwanted in-source fragmentation.

Desolvation Temperature: 450–550°C.

Source Temperature: 120–150°C.

Acquisition Mode: Full scan from m/z 50–1000. For fragmentation data, tandem MS

(MS/MS) analysis is performed by selecting the precursor ion and applying collision

energy.

Collision Gas: Argon.
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Caption: Experimental workflow for LC-HRMS analysis.

Interpreting the Mass Spectrum
The mass spectrum of 4-Bromo-1-(triisopropylsilyl)-7-azaindole provides a wealth of

structural information. The key is to systematically analyze the molecular ion and its
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subsequent fragmentation products.

The Molecular Ion: A Tale of Two Isotopes
The most defining characteristic of the molecular ion peak is the isotopic signature of bromine.

Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of

abundance (50.7% and 49.3%, respectively).[5][6] This results in two distinct peaks for the

molecular ion, separated by 2 Da, with nearly equal intensity. This "M" and "M+2" pattern is a

definitive indicator of the presence of a single bromine atom in the ion.[7]

Parameter Value (containing ⁷⁹Br) Value (containing ⁸¹Br)

Molecular Formula C₁₆H₂₅BrN₂Si C₁₆H₂₅BrN₂Si

Nominal Mass 352 354

Monoisotopic Mass 352.1049 354.1028

[M+H]⁺ (Protonated) 353.1127 355.1107

Table 1: Calculated mass data

for the isotopic molecular ions

of 4-Bromo-1-

(triisopropylsilyl)-7-azaindole.

Primary Fragmentation: The Labile TIPS Group
The triisopropylsilyl (TIPS) protecting group is designed for stability during synthesis but is

often labile under mass spectrometric conditions. The Si-N bond is a primary site of

fragmentation.

Loss of an Isopropyl Radical: The most common initial fragmentation event for trialkylsilyl

groups is the loss of an alkyl radical.[8] For the TIPS group, this involves the cleavage of a

silicon-carbon bond, resulting in the loss of an isopropyl radical (•C₃H₇), a neutral loss of 43 Da.

This produces a stable, even-electron silylium ion.

[M+H - C₃H₇]⁺: This fragment is expected to be a prominent peak in the MS/MS spectrum.
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Loss of Propene: A secondary fragmentation pathway involves a rearrangement reaction

leading to the elimination of a neutral propene molecule (C₃H₆), a loss of 42 Da.

[M+H - C₃H₆]⁺: This pathway often occurs alongside the loss of the alkyl radical.

Complete Loss of the TIPS Group: Cleavage of the Si-N bond results in the loss of the entire

protecting group, yielding the protonated 4-bromo-7-azaindole core. This corresponds to a

neutral loss of the TIPS group minus one hydrogen, which remains on the nitrogen ([M+H -

C₉H₂₀Si]⁺), or more simply, the generation of the ion corresponding to the unprotected

azaindole. The resulting ion is that of protonated 4-bromo-7-azaindole.

[C₇H₅BrN₂ + H]⁺: This fragment at m/z 197/199 is a key diagnostic ion, confirming the

identity of the core structure.[9]

Fragmentation Diagram and Summary Table
The relationships between these fragments can be visualized using a fragmentation diagram.

[M+H]⁺
m/z 353.1 / 355.1

[M+H - C₃H₇]⁺
m/z 310.1 / 312.1

- C₃H₇• (43 Da)

[M+H - C₃H₆]⁺
m/z 311.1 / 313.1

- C₃H₆ (42 Da)

[4-Bromo-7-azaindole + H]⁺
m/z 197.0 / 199.0

- C₉H₂₀Si (156 Da)

[Frag 3 - Br]⁺
m/z 118.1

- Br• (79/81 Da)
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Caption: Predicted fragmentation pathway of the title compound.

The following table summarizes the key predicted ions, which serve as a reference for spectral

interpretation.

Proposed
Fragment Ion

Calculated m/z
(⁷⁹Br / ⁸¹Br)

Neutral Loss Description

[M+H]⁺ 353.1127 / 355.1107 -
Protonated Molecular

Ion

[M+H - C₃H₇]⁺ 310.0638 / 312.0617 •C₃H₇

Loss of an isopropyl

radical from the TIPS

group.

[M+H - C₃H₆]⁺ 311.0716 / 313.0695 C₃H₆

Loss of propene from

the TIPS group via

rearrangement.

[C₇H₆BrN₂]⁺ 196.9763 / 198.9742 C₉H₂₀Si

Cleavage of the Si-N

bond, loss of the TIPS

group.

[C₇H₆N₂]⁺ 118.0553 Br•

Loss of a bromine

radical from the

azaindole core.

Table 2: Summary of

predicted key

fragment ions for 4-

Bromo-1-

(triisopropylsilyl)-7-

azaindole in positive

ESI mode.

Conclusion
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The mass spectrometric analysis of 4-Bromo-1-(triisopropylsilyl)-7-azaindole is a powerful

method for its unequivocal identification and structural characterization. By employing soft

ionization techniques like ESI coupled with high-resolution mass analysis, detailed information

can be obtained. The interpretation of the resulting spectrum is systematic, relying on two key

features: the characteristic M/M+2 isotopic pattern confirming the presence of bromine, and the

predictable fragmentation pathways dominated by the loss of the labile triisopropylsilyl

protecting group. This guide provides the foundational knowledge and practical protocols for

researchers to confidently analyze this important class of molecules, ensuring data integrity in

the rigorous process of drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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